molecular formula C18H27N5O B5526640 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

Cat. No.: B5526640
M. Wt: 329.4 g/mol
InChI Key: RAGZXNAORRPHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C18H27N5O and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.22156050 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

The metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase inhibitors, which share structural similarities with the compound , have been extensively studied. These studies reveal the compound's rapid absorption and primary metabolism via hydroxylation, amide hydrolysis, and N-dealkylation, among others, in rats, dogs, and humans. Such insights are crucial for understanding the drug's behavior in biological systems and optimizing its therapeutic efficacy (Sharma et al., 2012).

Chemical Synthesis and Modification

Research into the condensation of aminofluorene with α, ω-dibromoalkanes, including piperazine derivatives, highlights methods for the synthesis of N, N′-(2-fluorenyl) derivatives. These methodologies are fundamental for synthesizing and modifying compounds for various pharmacological studies (Barak, 1968).

Antimalarial Activity

A notable application in antimalarial research involves synthesizing 4-aminoquinoline-pyrimidine hybrids linked through piperazine. These compounds, including derivatives structurally related to the given compound, have shown potent in vitro activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. This research underlines the potential for developing new antimalarial agents using pyrimidine-piperazine structures (Thakur et al., 2014).

Anti-anoxic and Anti-lipid Peroxidation Activities

Research into novel 4-arylpyrimidine derivatives has uncovered compounds with significant anti-anoxic (AA) activity, potentially offering therapeutic benefits in conditions characterized by reduced oxygen supply. These studies also delve into anti-lipid peroxidation activities, indicating the compound's utility in preventing or mitigating oxidative stress-related damage (Kuno et al., 1992).

Anti-inflammatory and Analgesic Activities

The synthesis and evaluation of pyrimidine and bispyrimidine derivatives for anti-inflammatory and analgesic activities demonstrate the potential therapeutic applications of these compounds. This research is critical for the development of new drugs targeting inflammation and pain management (Sondhi et al., 2007).

Properties

IUPAC Name

cyclopentyl-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c24-17(15-5-1-2-6-15)22-13-11-21(12-14-22)16-7-8-19-18(20-16)23-9-3-4-10-23/h7-8,15H,1-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGZXNAORRPHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.